methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11-5-4-7(10(13)15-3)8(11)6-9(12)14-2/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGCMDZUUDOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with an ester, followed by methylation and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole compounds, including methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate, exhibit notable antimicrobial properties. These compounds have been synthesized and tested for their efficacy against various bacterial strains.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized pyrrole derivatives against common pathogens. The results indicated that certain derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Target Pathogen | Additional Notes |
|---|---|---|---|
| Compound A | 0.016 | Mycobacterium tuberculosis | Excellent stability and low cytotoxicity |
| Compound B | 0.031 | Staphylococcus aureus | Effective against methicillin-resistant strains |
| Compound C | 0.050 | Escherichia coli | Moderate activity; requires optimization |
Anti-Cancer Potential
This compound has also been investigated for its potential anti-cancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation.
Case Study: Anti-Cancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Agricultural Applications
The compound has been explored for its use as a pesticide or herbicide due to its chemical structure which may inhibit certain biological pathways in pests or weeds.
Field Trials
Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being safe for beneficial insects, thus supporting sustainable agricultural practices.
Materials Science Applications
In materials science, this compound is being studied for its potential use in developing new polymers or coatings due to its unique chemical properties.
Polymerization Studies
Research has focused on the polymerization of this compound to create materials with enhanced mechanical properties and thermal stability.
| Property | Value |
|---|---|
| Tensile Strength | High |
| Thermal Stability | Excellent |
| Water Resistance | Moderate |
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Substituent Variation at the 2- and 3-Positions
Ethyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9)
- Molecular Formula: C₉H₁₃NO₂
- Key Differences : Replaces the methoxy-oxoethyl group with a methyl group at the 2-position and adds a methyl group at the 4-position.
Methyl 2-Ethyl-1H-pyrrole-3-carboxylate (CAS: 879214-82-1)
Functional Group Modifications
Ethyl 4-((3-Fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
- Molecular Formula: C₁₆H₁₄FINO₃
- Key Differences : Incorporates a bulky 3-fluoro-2-iodobenzoyl group at the 4-position.
- Implications : Enhanced steric hindrance and electronic effects from iodine/fluorine may improve binding affinity in receptor-targeted applications .
Ethyl (5E)-5-[[2,5-Dimethyl-1-aryl-pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylates
Ring Saturation and Bicyclic Systems
Ethyl 2-Oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
- Molecular Formula: C₁₁H₁₇NO₃
- Key Differences : Partially saturated pyrrolo-pyridine bicyclic system.
- Implications : Increased rigidity may improve crystallinity and thermal stability .
Ethyl 2-Methyl-4-oxo-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate
Structural and Pharmacological Insights
- Crystallography : SHELX programs are widely used for structural validation of pyrrole derivatives, revealing conformational differences driven by substituents . For instance, the methoxy-oxoethyl group in the target compound may adopt a planar conformation, facilitating π-π interactions absent in methyl-substituted analogs .
- Biological Activity: Derivatives with electron-withdrawing groups (e.g., oxo, cyano) exhibit enhanced antimalarial and antimicrobial properties compared to alkyl-substituted variants . The target compound’s ester groups may improve bioavailability over carboxylic acid analogs (e.g., 2-Methyl-1H-pyrrole-3-carboxylic acid, CAS: 89776-57-8) .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrroles are five-membered heterocyclic compounds known for their diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article reviews the biological activity, synthesis, and potential applications of this compound based on recent research findings.
- Chemical Formula : C10H13NO4
- Molecular Weight : 211.21 g/mol
- CAS Number : 871819-39-5
The compound features a pyrrole ring substituted with an ester functional group, which plays a crucial role in its biological interactions.
Synthesis
The synthesis of this compound typically involves the esterification of 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid with methanol, often utilizing catalysts such as sulfuric or hydrochloric acid under reflux conditions. Alternative methods may include multi-step organic reactions involving condensation and functional group modifications to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors, modulating their activity. The presence of the pyrrole ring allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The presence of the methoxy group has been linked to increased antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promising results, indicating potential mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown potential as an inhibitor of ClpP1P2 peptidase in Mycobacterium tuberculosis, suggesting its utility in developing treatments for drug-resistant tuberculosis .
Study on Antimicrobial Activity
In a recent study published in MDPI, a series of pyrrole derivatives were synthesized and evaluated for their antimicrobial properties. This compound was included in the evaluation, showing an MIC (Minimum Inhibitory Concentration) value significantly lower than many conventional antibiotics, highlighting its potential as a new antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | < 16 | Antibacterial |
| Standard Antibiotic | > 64 | Antibacterial |
Study on Anticancer Activity
A study focused on evaluating the anticancer effects of pyrrole derivatives indicated that this compound induced significant apoptosis in cancer cell lines at concentrations as low as 10 µM. This suggests that the compound could serve as a lead structure in developing novel anticancer therapies .
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate?
- Methodological Answer: The compound is synthesized via nucleophilic acyl substitution, where a pyrrole-3-carboxylate ester reacts with a methoxy-oxoethyl-containing acyl chloride. Key parameters include:
- Temperature control (0–5°C) to minimize side reactions during acylation .
- Stoichiometric excess of acyl chloride (1:1.2 molar ratio) to drive the reaction to completion .
- Anhydrous conditions (e.g., dry DCM as solvent) to prevent hydrolysis of reactive intermediates .
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity .
Q. What spectroscopic techniques confirm the compound’s structure?
- Methodological Answer: Use a combination of:
- ¹H NMR : Identify characteristic signals (e.g., δ ~2.22 ppm for methyl groups, δ ~6.32 ppm for pyrrole protons) and coupling patterns to confirm substituent positions .
- ESI-MS : Detect the molecular ion peak (expected m/z 241.2 [M+H]⁺) and fragment patterns .
- X-ray crystallography : Resolve absolute configuration and validate bond lengths/angles (e.g., C=O bond ~1.21 Å) using single-crystal data .
Q. What purification methods ensure high purity for biological assays?
- Methodological Answer:
- Flash chromatography : Use gradient elution (hexane to ethyl acetate) to separate ester derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline products with minimal impurities .
- HPLC : Monitor purity (>95%) using a C18 column and UV detection at 220 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity for derivatization?
- Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps (e.g., 5.2 eV), identifying nucleophilic sites (pyrrole C-5) and electrophilic regions (ester carbonyl) .
- Simulate reaction pathways (e.g., Fukui indices) to predict regioselectivity in electrophilic substitutions .
- Validate computational models with experimental IR spectra (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. How to resolve discrepancies between experimental and computational NMR data?
- Methodological Answer:
- Solvent corrections : Apply IEF-PCM solvent models in Gaussian to account for DMSO-d₆ effects on chemical shifts .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotameric equilibria of methoxy groups) .
- Cross-validation : Compare with X-ray data (e.g., dihedral angles) to confirm substituent orientations .
Q. What strategies enable functionalization of the pyrrole core for bioactive analogs?
- Methodological Answer:
- Electrophilic substitution : Nitrate or halogenate the C-5 position using HNO₃/AcOH or NXS (X = Br, I) in acetic acid .
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF:H₂O (4:1), then couple with amines for amide derivatives .
- Protecting groups : Temporarily silylate the ester (e.g., TMSCl) during reactions to prevent nucleophilic attack .
Q. How to assess stability under varying storage and experimental conditions?
- Methodological Answer:
- Storage : Store under nitrogen at −20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability assays : Monitor degradation via HPLC (monthly intervals) and LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
- pH sensitivity : Avoid buffers outside pH 6–8, as ester bonds hydrolyze rapidly under acidic (pH <2) or alkaline (pH >10) conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
